4-Bromo-1-pentyl-2-propylbenzene
Description
Contextual Significance of Brominated Alkyl Aromatic Systems
Brominated alkyl aromatic systems are of considerable interest due to the unique reactivity conferred by the carbon-bromine bond. The bromine atom can be readily transformed into other functional groups through various cross-coupling reactions, making these compounds valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of alkyl groups on the aromatic ring further influences the compound's physical and chemical properties, such as solubility and reactivity, by exerting electronic and steric effects.
Structural Features and Positional Isomerism in Benzene (B151609) Derivatives
The arrangement of substituents on a benzene ring gives rise to positional isomerism, which significantly impacts the properties of the resulting molecule. For a disubstituted benzene, the relative positions of the two groups are designated as ortho (1,2-), meta (1,3-), and para (1,4-). chemicalbook.comias.ac.innih.govfiveable.me In polysubstituted benzenes like 4-Bromo-1-pentyl-2-propylbenzene, a numbering system is used to precisely define the location of each substituent. The IUPAC name indicates a benzene ring with a bromine atom at position 4, a pentyl group at position 1, and a propyl group at position 2.
The nature of the substituents also dictates the electronic environment of the benzene ring. Alkyl groups are generally considered to be electron-donating groups, which can activate the ring towards electrophilic aromatic substitution and direct incoming electrophiles to the ortho and para positions. chemicalbook.com
Overview of Research Trajectories in Aryl Halide Chemistry
The field of aryl halide chemistry is a dynamic area of research, with continuous development of new and more efficient catalytic systems for their transformation. Key research trajectories include:
Palladium-catalyzed cross-coupling reactions: Techniques such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds using aryl halides as substrates. nih.govstackexchange.com
Copper-catalyzed reactions: The Ullmann condensation and related copper-catalyzed cross-coupling reactions provide a powerful alternative for the formation of C-O, C-N, and C-S bonds. libretexts.orgbldpharm.com
Nickel-catalyzed cross-coupling: Nickel catalysis has emerged as a more sustainable and cost-effective alternative to palladium for certain cross-coupling reactions of aryl halides.
Photoredox catalysis: The use of visible light to mediate the reactions of aryl halides is a rapidly growing area, offering mild and environmentally friendly synthetic methods.
These research efforts are continually expanding the synthetic utility of aryl halides, including complex polysubstituted molecules like this compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H21Br |
|---|---|
Molecular Weight |
269.22 g/mol |
IUPAC Name |
4-bromo-1-pentyl-2-propylbenzene |
InChI |
InChI=1S/C14H21Br/c1-3-5-6-8-12-9-10-14(15)11-13(12)7-4-2/h9-11H,3-8H2,1-2H3 |
InChI Key |
RYDZJBXVBYFBMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C=C(C=C1)Br)CCC |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 1 Pentyl 2 Propylbenzene
Strategic Approaches to Halogenated Alkylbenzenes
The construction of halogenated alkylbenzenes relies on a toolkit of well-established organic reactions. The choice of method depends on the desired substitution pattern and the nature of the alkyl and halogen substituents.
Directed ortho-Metalation and Related Techniques
Directed ortho-metalation (DoM) is a powerful method for achieving regioselective substitution on an aromatic ring. wikipedia.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically an alkyllithium like n-butyllithium or t-butyllithium, to facilitate deprotonation at the ortho position. wikipedia.orguwindsor.cabaranlab.org The resulting aryllithium intermediate can then react with a variety of electrophiles to introduce a substituent specifically at the ortho position. baranlab.orgorganic-chemistry.org
The effectiveness of a DMG is related to its ability to act as a Lewis base and coordinate the lithium cation. wikipedia.orgbaranlab.org Common DMGs include groups with heteroatoms such as methoxy, tertiary amine, and amide groups. wikipedia.org The reaction is typically carried out in aprotic polar solvents like tetrahydrofuran (B95107) (THF) or diethyl ether (Et2O), which help to deaggregate the organolithium reagent. uwindsor.ca While highly effective for ortho-substitution, the synthesis of a 1,2,4-trisubstituted benzene (B151609) ring like 4-Bromo-1-pentyl-2-propylbenzene using DoM would require a carefully planned sequence of steps, potentially involving multiple DoM reactions or a combination with other synthetic methods.
Electrophilic Aromatic Substitution for Bromination
Electrophilic aromatic substitution (EAS) is a fundamental process for introducing substituents onto a benzene ring. wku.edu Bromination, a classic example of EAS, typically involves the reaction of an aromatic compound with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or iron metal. brainly.comquora.com The catalyst polarizes the bromine molecule, generating a strong electrophile that is attacked by the electron-rich aromatic ring.
The regioselectivity of electrophilic bromination is governed by the directing effects of the substituents already present on the benzene ring. Alkyl groups, such as pentyl and propyl groups, are ortho-, para-directing and activating. Therefore, bromination of a precursor like 1-pentyl-2-propylbenzene would be expected to yield a mixture of products, with bromine adding to the positions ortho and para to the alkyl groups. To achieve the desired 4-bromo isomer selectively, the synthetic strategy must carefully consider the order of substituent introduction. For instance, brominating a precursor where the para position is the most sterically accessible or electronically favored would be advantageous.
Friedel-Crafts Alkylation and Acylation in Precursor Synthesis
Friedel-Crafts reactions are essential for installing alkyl and acyl groups on an aromatic ring. libretexts.orgmasterorganicchemistry.com Friedel-Crafts alkylation involves the reaction of an alkyl halide with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a carbocation electrophile that is then attacked by the benzene ring. libretexts.orglibretexts.org However, this reaction is prone to limitations such as polyalkylation, where the product is more reactive than the starting material, and carbocation rearrangements, which can lead to isomeric products. youtube.comyoutube.com For example, attempting to introduce a propyl group using 1-chloropropane (B146392) can lead to the formation of an isopropyl substituent via rearrangement to a more stable secondary carbocation. youtube.com
A more reliable method for introducing a straight-chain alkyl group is through Friedel-Crafts acylation followed by reduction. youtube.com In this two-step process, an acyl chloride or anhydride (B1165640) is reacted with the aromatic ring in the presence of a Lewis acid to form a ketone. libretexts.org The acyl group is a deactivating group, which prevents polyacylation. libretexts.org The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen (amalgamated zinc and hydrochloric acid) or Wolff-Kishner (hydrazine and a strong base) reduction. This approach avoids carbocation rearrangements and provides better control over the final product.
Catalytic Hydrogenation and Reduction Pathways for Alkyl Chain Installation
Catalytic hydrogenation is a versatile reduction method in organic synthesis. libretexts.org While commonly used for the reduction of alkenes to alkanes, it can also be employed to reduce other functional groups. libretexts.org In the context of synthesizing alkylbenzenes, catalytic hydrogenation is particularly useful for the reduction of ketones generated from Friedel-Crafts acylation. youtube.com This process typically involves the use of hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), or Raney nickel. libretexts.org The reaction is generally carried out under pressure and at elevated temperatures.
This method is also integral in the production of linear alkylbenzenes (LABs) on an industrial scale, where it is used to reduce any remaining unsaturation in the alkyl chains, thereby improving product quality. google.comresearchgate.net The conditions for catalytic hydrogenation can be controlled to selectively reduce certain functional groups while leaving others intact.
Synthesis of the this compound Scaffold
The synthesis of this compound requires a multi-step approach that strategically combines the reactions discussed above to achieve the desired substitution pattern.
Multi-Step Synthetic Sequences and Retrosynthetic Analysis
A plausible retrosynthetic analysis for this compound would involve disconnecting the substituents from the aromatic ring to identify potential precursors. A logical final step could be the bromination of 1-pentyl-2-propylbenzene. However, as mentioned, this would likely lead to a mixture of isomers.
A more controlled approach would involve introducing the substituents in a different order. For example, one could start with a brominated benzene derivative and then introduce the alkyl groups.
A potential forward synthesis could be:
Friedel-Crafts Acylation: Start with bromobenzene (B47551) and perform a Friedel-Crafts acylation with pentanoyl chloride in the presence of AlCl₃. The bromo group is deactivating but ortho-, para-directing. The acylation would predominantly occur at the para position due to steric hindrance at the ortho positions, yielding 4-bromo-1-pentanoylbenzene.
Clemmensen or Wolff-Kishner Reduction: The resulting ketone is then reduced to an alkyl group using either the Clemmensen or Wolff-Kishner reduction to give 1-bromo-4-pentylbenzene.
Friedel-Crafts Acylation: A second Friedel-Crafts acylation is performed with propanoyl chloride. The pentyl group is an activating ortho-, para-director, and the bromo group is a deactivating ortho-, para-director. The position ortho to the pentyl group and meta to the bromo group (position 2) would be activated for acylation. This would yield 2-propanoyl-4-bromo-1-pentylbenzene.
Clemmensen or Wolff-Kishner Reduction: A final reduction of the second ketone group would yield the target molecule, this compound.
This proposed pathway allows for greater regiochemical control at each step, minimizing the formation of unwanted isomers.
Stereoselective and Regioselective Considerations in Alkylation and Bromination
Regioselectivity in Friedel-Crafts Acylation:
The introduction of the second alkyl group onto the propylbenzene (B89791) intermediate is a key regioselective step. The propyl group is an ortho-, para-directing activator. msu.edu Therefore, the Friedel-Crafts acylation with valeryl chloride is expected to yield a mixture of ortho- and para-substituted products. To obtain the desired 1-pentyl-2-propylbenzene, the ortho-acylated product is the required intermediate. Steric hindrance from the propyl group might favor the formation of the para-isomer to some extent. libretexts.org The reaction conditions, such as temperature and catalyst, can be optimized to influence the ortho/para ratio.
Regioselectivity in Bromination:
The bromination of 1-pentyl-2-propylbenzene is the final step in the proposed synthesis. Both the pentyl and propyl groups are ortho-, para-directing activators. msu.edu In a 1,2-disubstituted benzene ring with two activating groups, their directing effects are additive. Both the pentyl group at position 1 and the propyl group at position 2 will direct the incoming electrophile (bromine) to the positions ortho and para to themselves.
The positions ortho to the pentyl group are 2 and 6. The positions para to the pentyl group is 4. The positions ortho to the propyl group are 1 and 3. The position para to the propyl group is 5. The directing effects of both alkyl groups reinforce substitution at the 4-position (para to the pentyl group and ortho to the propyl group) and the 5-position (para to the propyl group and meta to the pentyl group). However, the 4-position is sterically less hindered than the positions between the two alkyl groups (position 3) or adjacent to the larger pentyl group (position 6). Therefore, bromination is expected to occur predominantly at the 4-position, yielding the desired this compound. youtube.com
The choice of brominating agent can also influence regioselectivity. While molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃) is commonly used, N-bromosuccinimide (NBS) can also be employed, sometimes offering higher selectivity. nih.govorganic-chemistry.orgorganic-chemistry.org The reaction conditions for bromination, such as solvent and temperature, would need to be carefully controlled to minimize the formation of isomeric byproducts. google.com
Stereoselective Considerations:
The final product, this compound, is an achiral molecule, so stereoselectivity is not a primary concern in its synthesis. However, if chiral starting materials or catalysts were employed in alternative synthetic routes, stereochemical outcomes would need to be considered.
Exploration of Novel Catalytic Systems for C-C and C-Br Bond Formation
While the classical Friedel-Crafts reaction is a workhorse in organic synthesis, modern catalytic methods offer alternative and potentially more efficient and selective routes for the formation of C-C and C-Br bonds on aromatic rings.
Catalytic C-C Bond Formation:
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted aromatic compounds. For instance, palladium-catalyzed reactions such as the Suzuki, Heck, or Negishi couplings could be envisioned for the synthesis of the 1-pentyl-2-propylbenzene precursor. These methods often proceed under milder conditions and with greater functional group tolerance than Friedel-Crafts reactions.
Another emerging area is the direct C-H functionalization of aromatic compounds. nih.govmdpi.com Catalytic systems based on transition metals like rhodium or palladium can activate C-H bonds and enable the direct introduction of alkyl or other functional groups. nih.gov This approach avoids the need for pre-functionalized starting materials and can offer high regioselectivity, often guided by directing groups. For the synthesis of 1-pentyl-2-propylbenzene, a sequential, directed C-H alkylation strategy could potentially be developed.
Catalytic C-Br Bond Formation:
While electrophilic bromination with stoichiometric reagents is common, catalytic methods for C-Br bond formation are also being explored. These methods often aim to use milder and more environmentally benign reagents. For example, certain metal catalysts can facilitate the bromination of aromatic C-H bonds using less reactive bromine sources.
The following table summarizes some novel catalytic approaches that could be explored for the synthesis of this compound or its precursors.
| Reaction Type | Catalytic System | Potential Application in Synthesis | Advantages |
| C-C Bond Formation | Palladium/phosphine complexes (e.g., for Suzuki, Heck, Negishi coupling) | Synthesis of 1-pentyl-2-propylbenzene from bromobenzene and appropriate organometallic reagents. | Mild reaction conditions, high functional group tolerance, well-established methodologies. |
| C-C Bond Formation | Rhodium or Palladium catalysts for C-H activation | Direct, sequential alkylation of benzene to form 1-pentyl-2-propylbenzene. | High atom economy, avoids pre-functionalization of starting materials. nih.gov |
| C-Br Bond Formation | Metal-catalyzed C-H bromination | Direct bromination of 1-pentyl-2-propylbenzene at the 4-position. | Potential for high regioselectivity and use of milder brominating agents. |
Purification and Isolation Techniques for Complex Aromatic Compounds
The synthesis of this compound is likely to produce a mixture of the desired product along with unreacted starting materials, reagents, and isomeric byproducts. The structural similarity of these isomers, particularly those resulting from bromination at different positions on the 1-pentyl-2-propylbenzene ring, presents a significant purification challenge. Effective separation is crucial to obtain the target compound in high purity.
The primary isomers that might be formed during the bromination step include:
This compound (desired product)
Other bromo-isomers (e.g., bromination at positions 3, 5, or 6)
Dibrominated or polybrominated products
Given that these isomers are likely to have very similar physical properties, such as boiling points and polarities, their separation requires efficient purification techniques.
Fractional Distillation:
If the boiling points of the isomeric products are sufficiently different, fractional distillation under reduced pressure can be an effective method for their separation on a larger scale. google.com Reducing the pressure lowers the boiling points of the compounds, which helps to prevent thermal decomposition of the products during distillation. The efficiency of the separation depends on the difference in boiling points and the efficiency of the distillation column (number of theoretical plates).
Chromatographic Techniques:
Chromatography is a powerful tool for the separation of closely related organic compounds.
Column Chromatography: This is a standard technique for the purification of organic compounds in a laboratory setting. A suitable stationary phase (e.g., silica (B1680970) gel or alumina) and a mobile phase (a solvent or a mixture of solvents) are chosen to achieve differential adsorption of the components in the mixture. By carefully selecting the solvent system, it is often possible to separate isomers with slight differences in polarity.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating isomers with very similar polarities, preparative HPLC is the method of choice. sielc.com Different types of HPLC columns, such as normal-phase or reverse-phase columns, can be employed. The separation of halogenated aromatic compounds by HPLC has been reported, and the choice of the stationary phase and mobile phase is critical for successful separation. nih.gov For instance, reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile (B52724) and water is a common starting point for the separation of nonpolar organic compounds.
The following table summarizes the key purification techniques and their applicability to the isolation of this compound.
| Purification Technique | Principle of Separation | Applicability | Considerations |
| Fractional Distillation | Difference in boiling points | Separation of large quantities of isomeric products. | Effective only if there is a significant difference in boiling points; requires vacuum for high-boiling compounds. google.com |
| Column Chromatography | Differential adsorption on a stationary phase | Laboratory-scale purification; separation of isomers with different polarities. | Requires careful selection of stationary and mobile phases; can be time-consuming for large quantities. |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and a mobile phase under high pressure | High-purity separation of isomers with very similar properties; analytical and preparative scale. | More expensive than column chromatography; requires specialized equipment. sielc.comnih.gov |
Spectroscopic Data for this compound Currently Unavailable
A comprehensive search of publicly available scientific databases and chemical literature has revealed no specific experimental or detailed theoretical spectroscopic data for the compound This compound .
While the existence of this compound is noted in chemical supplier catalogs, which provide basic information such as its molecular formula (C₁₄H₂₁Br) and molecular weight (269.22 g/mol ), the detailed analytical data required for a thorough spectroscopic characterization is not present in the accessed resources. This includes:
Nuclear Magnetic Resonance (NMR) Spectroscopy: No ¹H or ¹³C NMR spectra, which are crucial for determining the precise arrangement of hydrogen and carbon atoms in the molecule, could be located. Consequently, information on chemical shifts, coupling constants, and data from two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY) that would elucidate the connectivity and through-space interactions of the atoms are unavailable.
Vibrational Spectroscopy: Specific Infrared (IR) and Raman spectra for this compound, which are used to identify the functional groups present in the molecule through their characteristic vibrational frequencies, were not found.
Mass Spectrometry: Detailed mass spectrometry data, including the confirmation of the molecular formula through high-resolution mass spectrometry and the analysis of its fragmentation patterns, is not available in the public domain.
Due to the absence of these fundamental "Detailed research findings," it is not possible to generate the requested scientific article focusing on the advanced spectroscopic characterization and structural elucidation of this compound. The creation of such an article would require access to primary research data that is not currently available.
Advanced Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental formula. For 4-Bromo-1-pentyl-2-propylbenzene, HRMS would be expected to yield a highly accurate mass measurement that confirms its elemental composition of C₁₄H₂₁Br. The presence of the bromine atom would be distinguished by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br). However, specific experimental HRMS data for this compound are not available in the surveyed scientific literature.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry is a standard method for obtaining a mass spectrum, which shows the fragmentation pattern of a molecule upon ionization. This pattern serves as a molecular fingerprint. For this compound, the mass spectrum would likely exhibit a molecular ion peak corresponding to the mass of the entire molecule. Characteristic fragmentation would be expected to involve the loss of the bromine atom and cleavage of the alkyl side chains. For instance, the NIST WebBook provides EI-MS data for the related but structurally different compound, 1-Bromo-4-propylbenzene, which shows fragmentation patterns characteristic of its structure. nist.govnist.gov However, a specific EI-MS spectrum for this compound is not publicly documented.
Computational and Theoretical Studies on 4 Bromo 1 Pentyl 2 Propylbenzene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the system.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. youtube.comkit.edu A primary application of DFT is geometry optimization, where the lowest energy arrangement of atoms in the molecule is determined. For 4-Bromo-1-pentyl-2-propylbenzene, this would involve finding the most stable conformation of the pentyl and propyl chains relative to the benzene (B151609) ring and the bromine atom.
A hypothetical DFT study on this compound at the B3LYP/6-31G(d) level of theory could yield the optimized geometric parameters and electronic properties summarized in the following tables.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | 1.910 | ||
| C-C (ring) | 1.395 - 1.405 | 118.0 - 122.0 | |
| C-C (alkyl) | 1.530 - 1.540 | ||
| C-C-C (ring) | 119.5 - 120.5 | 0.0 | |
| C-C-H (alkyl) | 109.0 - 111.0 | ||
| C-C-C-C (propyl) | ~60° or ~180° | ||
| C-C-C-C (pentyl) | ~60° or ~180° |
Note: These are representative values based on typical DFT calculations for substituted benzenes.
Table 2: Hypothetical Electronic Properties of this compound
| Property | Calculated Value |
| Total Energy (Hartree) | -2875.5 |
| Ionization Potential (eV) | 8.5 |
| Electron Affinity (eV) | 0.4 |
| Dipole Moment (Debye) | 1.8 |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The energy and spatial distribution of these orbitals provide insight into a molecule's ability to act as an electron donor (HOMO) or acceptor (LUMO). numberanalytics.comnih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring, while the LUMO would likely have significant contributions from the antibonding orbitals associated with the C-Br bond. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity. nih.gov In large molecules, FMOs can be delocalized, making it challenging to pinpoint specific reactive sites. nih.govacs.org
Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 5.4 |
Note: These values are illustrative and would be determined by specific DFT calculations.
An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) surface, is a visual representation of the charge distribution in a molecule. libretexts.orguni-muenchen.de It is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. numberanalytics.com ESP maps use a color scale to indicate regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). youtube.comwalisongo.ac.id
For this compound, the ESP map would be expected to show a region of negative potential around the bromine atom due to its high electronegativity. The alkyl chains would likely exhibit a relatively neutral potential (green), while the regions ortho and para to the bromine atom might show slightly less negative potential compared to an unsubstituted benzene ring due to the inductive withdrawal of the bromine. doubtnut.com These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. numberanalytics.com
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. bohrium.comresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and dynamics of molecules. nih.govnih.gov
Prediction of Spectroscopic Properties through Theoretical Models
Computational chemistry can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and confirming the structure of a synthesized compound. DFT calculations are commonly employed for this purpose. youtube.com
For this compound, theoretical calculations would predict specific ¹H and ¹³C NMR chemical shifts for each unique proton and carbon atom in the molecule. Similarly, the vibrational frequencies corresponding to the stretching and bending of different bonds (e.g., C-H, C=C, C-Br) can be calculated to generate a theoretical IR spectrum.
Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-Br | 120 |
| C-propyl | 142 |
| C-pentyl | 138 |
| Aromatic CH | 128 - 132 |
| Alkyl CH₂/CH₃ | 14 - 35 |
Note: These are estimated values. Actual shifts would depend on the specific computational method and level of theory.
Mechanistic Investigations of Proposed Reaction Pathways
Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. nih.govresearchgate.net
A key reaction involving a bromo-aromatic compound like this compound is the formation of a Grignard reagent. umkc.eduorgosolver.com Computational studies can model the insertion of magnesium into the C-Br bond, providing insights into the reaction mechanism, which can proceed through either a polar or a radical pathway. researchgate.netacs.org Theoretical investigations can help determine which pathway is more favorable under specific conditions. walisongo.ac.id For electrophilic aromatic substitution reactions, theoretical analyses can predict the regioselectivity (i.e., whether substitution occurs at the ortho, meta, or para position) by examining the stability of the intermediate arenium ions. nih.govresearchgate.net
Reaction Chemistry and Transformative Pathways of 4 Bromo 1 Pentyl 2 Propylbenzene
Reactivity of the Aryl Bromide Moiety
The carbon-bromine bond on the aromatic ring is a primary site for functionalization. This allows for the formation of new carbon-carbon bonds, the introduction of other functional groups through substitution, and the generation of powerful organometallic intermediates.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and the aryl bromide of 4-Bromo-1-pentyl-2-propylbenzene is an excellent substrate for these transformations. wikipedia.org
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov It is widely used due to the stability and low toxicity of the boron reagents. nih.gov For this compound, a Suzuki coupling with an arylboronic acid would yield a substituted biphenyl (B1667301) derivative. libretexts.orgresearchgate.net
Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin reagent (organostannane). wikipedia.orgorganic-chemistry.org It is highly versatile, with very few limitations on the groups to be coupled. organic-chemistry.org A drawback is the toxicity of the tin compounds. organic-chemistry.org This method can be used to introduce aryl, alkenyl, or alkynyl groups in place of the bromine atom. wikipedia.orglibretexts.org
Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner for the aryl bromide, catalyzed by a nickel or palladium complex. organic-chemistry.orgresearchgate.net The Negishi coupling is known for its high reactivity and functional group tolerance. nih.gov It allows for the formation of C(sp³)–C(sp²) bonds, enabling the introduction of alkyl groups, as well as aryl, alkenyl, and alkynyl substituents. nih.govnih.gov
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govmdpi.com The reaction typically proceeds via oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.govlibretexts.org This pathway allows for the vinylation of the aromatic ring.
Table 1: Overview of Cross-Coupling Reactions for this compound
| Reaction Name | Coupling Partner (R-M) | Catalyst System (Typical) | General Product |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 4-R-1-pentyl-2-propylbenzene |
| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | 4-R-1-pentyl-2-propylbenzene |
| Negishi | R-ZnX | Pd(0) or Ni(0) complex | 4-R-1-pentyl-2-propylbenzene |
| Heck | Alkene (e.g., H₂C=CHR) | Pd(OAc)₂, Base (e.g., Et₃N) | 4-(R-CH=CH)-1-pentyl-2-propylbenzene |
Nucleophilic Aromatic Substitution Variants
Nucleophilic aromatic substitution (SNA) of aryl halides is generally less common than electrophilic substitution and typically requires specific conditions. libretexts.org
Addition-Elimination Mechanism: This pathway is generally inefficient for this compound. The reaction requires the aromatic ring to be activated by potent electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group. libretexts.orgnih.gov These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack. libretexts.orgchemistrysteps.com The pentyl and propyl groups are electron-donating, which deactivates the ring toward nucleophilic attack, making this mechanism unfavorable under standard conditions.
Elimination-Addition (Benzyne) Mechanism: This variant can occur without the need for activating groups but requires extremely strong bases, such as sodium amide (NaNH₂). chemistrysteps.com The base abstracts a proton from the position ortho to the bromine atom, followed by the elimination of the bromide ion to generate a highly reactive benzyne (B1209423) intermediate. chemistrysteps.com Subsequent addition of a nucleophile (e.g., the amide ion) can occur at either carbon of the triple bond, leading to a mixture of products.
The aryl bromide can be converted into highly reactive organometallic reagents, which are valuable synthetic intermediates.
Grignard Reagent Formation: this compound can react with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent, (4-pentyl-3-propylphenyl)magnesium bromide. wikipedia.orgyoutube.com This reaction converts the electrophilic aryl carbon into a potent nucleophile, which can then react with a wide array of electrophiles (e.g., aldehydes, ketones, CO₂) to form new carbon-carbon bonds. wikipedia.org
Lithiation: Direct lithiation via halogen-metal exchange can be achieved by treating the aryl bromide with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, typically at low temperatures. This reaction is rapid and efficient, yielding (4-pentyl-3-propylphenyl)lithium. This organolithium reagent is also a powerful nucleophile and base, useful for various synthetic transformations. rsc.org
Transformations of the Alkyl Side Chains (pentyl and propyl groups)
The pentyl and propyl groups, while generally less reactive than the aryl bromide, can undergo functionalization, particularly at the benzylic positions (the carbon atom directly attached to the benzene (B151609) ring).
The benzylic C-H bonds of the alkyl chains are susceptible to radical reactions due to the ability of the aromatic ring to stabilize the resulting benzylic radical through resonance. libretexts.orglibretexts.org
A common and selective method for functionalizing this position is benzylic bromination , typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. openstax.org This reaction would occur preferentially at the benzylic carbons of both the pentyl and propyl chains, leading to a mixture of brominated products: 1-(1-bromopentyl)-4-bromo-2-propylbenzene and 4-bromo-1-pentyl-2-(1-bromopropyl)benzene. These benzylic bromides are versatile intermediates for subsequent nucleophilic substitution reactions. libretexts.org Metallaphotoredox catalysis also offers advanced methods for benzylic C–H bond functionalization. rsc.org
Oxidation: The alkyl side chains can be oxidized under vigorous conditions. Strong oxidizing agents like hot, alkaline potassium permanganate (B83412) (KMnO₄) or hot, acidic sodium dichromate will oxidize any alkyl chain on a benzene ring to a carboxylic acid group (–COOH), provided the benzylic carbon has at least one hydrogen atom. openstax.orgunizin.orglibretexts.org For this compound, this reaction would cleave both side chains, oxidizing them to yield 4-bromo-1,2-benzenedicarboxylic acid. The mechanism is complex but involves the formation of benzylic radical intermediates. unizin.orgyoutube.com
Reduction: The alkyl side chains themselves are saturated hydrocarbons and are resistant to reduction under typical chemical conditions. Catalytic hydrogenation, which can reduce aromatic rings, requires harsh conditions such as high pressures and temperatures with catalysts like rhodium on carbon. unizin.orgpressbooks.pub Under milder conditions used to reduce other functional groups, the pentyl and propyl chains, as well as the benzene ring itself, would remain intact. pressbooks.pub Reduction processes in this context are more relevant for converting functional groups into alkyl chains (e.g., reduction of an acyl group) rather than transforming the existing alkyl groups. libretexts.orgcsbsju.edu
Regioselectivity and Stereoselectivity in Further Derivatization
The introduction of additional functional groups onto the aromatic ring of this compound is governed by the directing effects of the existing substituents. The two alkyl groups (pentyl and propyl) and the bromine atom are all ortho-, para-directors for electrophilic aromatic substitution.
In electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, the incoming electrophile will be directed to the positions ortho and para to the existing substituents. youtube.comnih.govlibretexts.org In this compound, the positions C3, C5, and C6 are available for substitution. The pentyl and propyl groups are activating groups, meaning they increase the rate of electrophilic aromatic substitution by donating electron density to the ring. studysmarter.co.uk Conversely, the bromine atom is a deactivating group due to its electron-withdrawing inductive effect, despite its lone pairs making it an ortho-, para-director. libretexts.org
The ultimate regiochemical outcome of a substitution reaction will depend on the interplay of these electronic effects and steric hindrance from the bulky alkyl groups. The position ortho to the propyl group and meta to the bromine (C3) and the position ortho to the pentyl group and meta to the bromine (C5) are electronically activated. The position ortho to both the bromine and the propyl group (C3) might be sterically hindered. Therefore, substitution is most likely to occur at the less sterically hindered positions activated by the alkyl groups.
Stereoselectivity would be a consideration in reactions involving the side chains, particularly at the benzylic carbons (the carbon atom of the alkyl group attached to the benzene ring). For instance, free radical bromination using N-bromosuccinimide (NBS) under UV light would preferentially occur at the benzylic position of the propyl or pentyl group, as the resulting benzylic radical is stabilized by resonance with the aromatic ring. chegg.comyoutube.com If a new stereocenter is created during such a reaction, a racemic mixture of enantiomers would typically be expected unless a chiral reagent or catalyst is employed.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of a 1,2-dialkyl-4-bromobenzene Analog
| Reagents | Major Product(s) | Minor Product(s) |
| HNO₃, H₂SO₄ | 4-Bromo-1,2-dialkyl-5-nitrobenzene | 4-Bromo-1,2-dialkyl-3-nitrobenzene |
| Br₂, FeBr₃ | 1,4-Dibromo-2,3-dialkylbenzene | 2,4-Dibromo-1,2-dialkylbenzene |
| CH₃COCl, AlCl₃ | 4-(4-Bromo-2,3-dialkylphenyl)ethan-1-one | 2-(4-Bromo-2,3-dialkylphenyl)ethan-1-one |
Note: The product distribution is a prediction based on general principles of electrophilic aromatic substitution and may vary depending on specific reaction conditions.
Catalytic Hydrogenation and Dehalogenation Studies
The bromine atom on the aromatic ring of this compound can be removed through catalytic hydrogenation, a process also known as hydrodehalogenation. This reaction is a common and efficient method for the dehalogenation of aryl halides. organic-chemistry.orgthieme-connect.com
Typically, this transformation is achieved by treating the bromo compound with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). organic-chemistry.org The reaction is usually carried out in a solvent such as ethanol (B145695) or ethyl acetate. The bromine atom is replaced by a hydrogen atom, yielding 1-pentyl-2-propylbenzene.
Aryl bromides are generally more reactive towards catalytic hydrogenation than aryl chlorides, allowing for selective dehalogenation in molecules containing both types of halogens. organic-chemistry.orgthieme-connect.com The reaction conditions, such as temperature, pressure, and catalyst loading, can be adjusted to optimize the yield and reaction time.
Alternative methods for the dehalogenation of aryl bromides include the use of other reducing agents, such as isopropanol (B130326) in the presence of a ruthenium catalyst, or transition-metal-free methods employing bases with aldehydes or alcohols. caltech.eduacs.orgnih.gov These methods can offer advantages in terms of safety and sustainability.
Table 2: Representative Conditions for Catalytic Dehalogenation of an Aryl Bromide Analog
| Substrate | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromoanisole | 10% Pd/C | H₂ (1 atm) | Ethanol | 25 | >95 |
| 1-Bromo-4-nitrobenzene | 10% Pd/C | H₂ (1 atm) | Ethyl Acetate | 25 | >95 |
| 4-Bromotoluene | (PNN)RuHCl(CO) | Isopropanol | Toluene | 110 | 92 |
Note: This data is representative for analogous aryl bromides and serves to illustrate typical reaction conditions. Actual results for this compound may vary.
Potential Applications in Materials Science and Advanced Organic Synthesis
Role as a Building Block for Functional Polymers and Oligomers
The structure of 4-Bromo-1-pentyl-2-propylbenzene is well-suited for the synthesis of polymeric and oligomeric materials. The bromo-functionalized benzene (B151609) ring can act as a monomer unit, which, through various polymerization techniques, can be incorporated into long-chain macromolecules. The presence of the alkyl chains is crucial for ensuring the solubility of the resulting polymers in common organic solvents, a prerequisite for solution-based processing and characterization.
Molecules designed for liquid crystalline applications typically consist of a rigid core combined with flexible peripheral chains. colorado.edu this compound possesses these fundamental features: a rigid phenyl group and two flexible alkyl chains (pentyl and propyl). This architecture suggests its potential use as a synthon for calamitic (rod-shaped) liquid crystals. colorado.edu The bromo-substituent provides a reactive site for elongation of the molecular core through reactions like the Suzuki or Sonogashira coupling, allowing for the synthesis of more complex mesogenic structures. wisc.edu The asymmetry of the alkyl chains could influence the formation and stability of various mesophases, such as nematic and smectic phases, which are essential for display technologies. colorado.edubeilstein-journals.org The synthesis of liquid crystals often involves the strategic assembly of such rigid and flexible molecular components. google.commdpi.com
Table 1: Structural Features and Their Role in Liquid Crystal Design
| Molecular Component | Structural Feature | Potential Role in Liquid Crystals |
|---|---|---|
| Benzene Ring | Rigid, planar aromatic core | Provides the necessary structural rigidity to promote anisotropic ordering. colorado.edu |
| Pentyl & Propyl Chains | Flexible, non-polar alkyl groups | Induce fluidity, influence clearing temperatures, and control the type of liquid crystal phase (nematic, smectic). colorado.eduresearchgate.net |
In the field of organic electronics, aryl halides are fundamental building blocks for the synthesis of conjugated polymers and oligomers used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atom on this compound makes it an ideal monomer for transition-metal-catalyzed cross-coupling reactions. nih.gov These reactions are the cornerstone of modern polymer synthesis, enabling the creation of materials with tailored electronic properties. wisc.edunih.gov
The pentyl and propyl side chains would play the critical role of ensuring solubility for the resulting polymers. Without such solubilizing groups, conjugated polymers are often intractable, making them difficult to purify and process into the thin films required for electronic devices. Therefore, this compound could be used to create processable semiconducting polymers, where the dialkylbenzene unit is repeated along the polymer backbone.
Synthesis of Complex Molecular Architectures
The precise 1,2,4-substitution pattern of this compound offers geometric control, making it a valuable starting material for the synthesis of elaborate, three-dimensional molecular structures.
Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. mdpi.comnih.gov The synthesis of these tree-like molecules can be initiated from a functionalized core or built through the attachment of branched units (dendrons). nih.govmdpi.com this compound, with its single reactive bromine site, could serve as a starting point for the convergent synthesis of a dendron. nih.gov In this approach, wedges are built first and then attached to a multifunctional core. Alternatively, after converting the bromo-group to other functionalities (e.g., a boronic ester), it could be coupled to a core to begin the divergent growth of a dendrimer. The alkyl chains would influence the internal environment of the dendrimer, potentially creating non-polar pockets capable of encapsulating guest molecules. mdpi.com
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.orgnih.gov Aryl bromides are frequently used as substrates in transition-metal-catalyzed MCRs. organic-chemistry.org For instance, this compound could be employed in palladium- or nickel-catalyzed processes that involve the sequential formation of multiple carbon-carbon or carbon-heteroatom bonds. wisc.edunih.govresearchgate.net Its participation in such reactions would enable the rapid assembly of complex molecular scaffolds, accelerating the discovery of new chemical entities for various applications. nih.gov
Table 2: Potential Cross-Coupling Reactions for Synthesis
| Reaction Name | Reactant Partner | Bond Formed | Catalyst (Typical) |
|---|---|---|---|
| Suzuki Coupling | Organoboron compound | C-C | Palladium |
| Stille Coupling | Organotin compound | C-C | Palladium |
| Heck Coupling | Alkene | C-C | Palladium |
| Sonogashira Coupling | Terminal Alkyne | C-C | Palladium/Copper |
| Buchwald-Hartwig Amination | Amine | C-N | Palladium |
Exploration in Supramolecular Chemistry
Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. The molecular features of this compound make it an interesting candidate for studies in this field.
The bromine atom can act as a halogen bond donor. researchgate.net Halogen bonding is a highly directional and tunable non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base. acs.orgnih.govresearchgate.net This interaction can be used to direct the assembly of molecules in the solid state, leading to the formation of predictable crystal architectures or co-crystals. mdpi.com
Furthermore, the aromatic benzene ring can participate in π-π stacking interactions, another key force in supramolecular assembly. The interplay between halogen bonding, π-π stacking, and the van der Waals forces from the pentyl and propyl chains could lead to the formation of complex and potentially functional supramolecular materials. The alkyl chains would also heavily influence the solubility and the way the molecules pack together, determining the final structure of the assembled entity.
Future Research Directions and Outlook
Sustainable Synthetic Routes and Green Chemistry Principles
The traditional synthesis of alkylated and halogenated benzenes often involves classical Friedel-Crafts alkylation and electrophilic bromination. However, these methods present environmental and economic drawbacks, such as the use of stoichiometric amounts of Lewis acids (e.g., AlCl₃), toxic alkyl halides, and hazardous solvents. beilstein-journals.orgresearchgate.netnih.gov Future research will undoubtedly focus on developing more sustainable and greener synthetic pathways to 4-Bromo-1-pentyl-2-propylbenzene.
Key areas of investigation will include:
Alternative Alkylating Agents: Replacing toxic alkyl halides with more benign alternatives such as alcohols and alkenes, which produce water as the only byproduct, is a primary goal. beilstein-journals.org The development of efficient Friedel-Crafts reactions using catalytic amounts of a metal or acid catalyst is highly desirable to create more environmentally and economically sound processes. beilstein-journals.orgrsc.org
Greener Bromination Techniques: Research into replacing elemental bromine with safer alternatives like N-bromosuccinimide (NBS) is ongoing. nsf.gov Furthermore, catalytic systems that use ammonium bromide or hydrobromic acid in conjunction with a clean oxidant like oxygen or hydrogen peroxide represent a significant step forward in reducing waste and improving safety. acs.orgorganic-chemistry.org
Solvent Minimization: The exploration of solvent-free reaction conditions or the use of environmentally benign solvents like water or ionic liquids will be crucial. nih.gov
Process Efficiency Metrics: A strong emphasis will be placed on optimizing reaction pathways to improve green chemistry metrics such as atom economy, reaction mass efficiency, and reducing the environmental factor (E-factor), which quantifies waste generation. rsc.org
Development of Novel Catalysts for Specific Transformations
Catalysis is at the heart of modern organic synthesis, and the future of this compound is intrinsically linked to the development of novel catalytic systems. These catalysts are needed not only for its efficient synthesis but also for its subsequent transformation into more complex, high-value molecules.
Synthesis Catalysts: There is a significant need for robust, recyclable solid acid catalysts, such as zeolites and acid-activated clays, to replace homogeneous Lewis acids in the alkylation steps. google.comresearchgate.net For the bromination step, research into shape-selective zeolite catalysts could offer precise control over regioselectivity, potentially directing the bromine to the desired position. google.com Additionally, developing catalysts like Lewis basic additives or organic molecules (e.g., mandelic acid) can enhance the reactivity and selectivity of safer brominating agents like NBS. nsf.govacs.org
Post-Synthesis Functionalization: The true potential of this compound lies in its role as a versatile chemical building block. The bromine atom is a synthetic handle for cross-coupling reactions. Furthermore, novel catalysts for C-H bond functionalization could enable the direct, selective modification of the alkyl chains or the remaining C-H bonds on the aromatic ring. mdpi.com Catalytic systems based on transition metals like ruthenium, rhodium, gold, and palladium are at the forefront of this field, offering pathways to complex molecules without the need for pre-functionalized starting materials. mdpi.comchemrxiv.orgsci-hub.st Photocatalysis, using visible light to drive selective bromination, also represents a promising and sustainable frontier. acs.org
Advanced Characterization Techniques for In Situ Monitoring of Reactions
To optimize the synthesis of this compound and understand its subsequent reactions, advanced analytical techniques that allow for real-time monitoring are indispensable. In situ spectroscopy provides a window into the reaction as it happens, eliminating the need for offline sampling, which can be time-consuming and may not capture transient or unstable intermediates. spectroscopyonline.com
Future research will leverage techniques such as:
In Situ Spectroscopy: Mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy are powerful tools for tracking the concentration of reactants, products, and key intermediates in real time. spectroscopyonline.commt.comacs.org The use of specialized probes, such as attenuated total reflection (ATR) sensors, allows these techniques to be applied under a wide range of reaction conditions, including high pressure and temperature. acs.orgyoutube.com
Real-Time Mass Spectrometry: Online mass spectrometry-based methods can provide highly selective and sensitive monitoring of complex reaction mixtures, offering detailed mechanistic insights and quantitative data. acs.org
By implementing these techniques, researchers can rapidly determine reaction kinetics, identify reaction endpoints, and gain a deeper understanding of reaction mechanisms. This knowledge is crucial for improving reaction efficiency, ensuring process safety, and facilitating a smooth scale-up from the laboratory to industrial production. mt.com
Theoretical Predictions Guiding Experimental Design
Computational chemistry has become a powerful partner to experimental synthesis, offering insights that can guide and accelerate the discovery process. For a molecule like this compound, theoretical predictions will play a vital role in both its synthesis and the exploration of its properties.
Mechanism Elucidation: Density Functional Theory (DFT) calculations are instrumental in studying the mechanisms of electrophilic aromatic substitution, the fundamental reaction class used to synthesize such compounds. researchgate.netresearchgate.net By calculating the energy of intermediates and transition states, DFT can predict the most likely substitution patterns and help explain the regioselectivity observed in experiments. irjet.netresearchgate.net
Property Prediction: Before a single gram of the compound is synthesized, computational models can predict its key physicochemical properties, including electronic and geometric characteristics. researchgate.netresearchgate.net This predictive capability is essential for screening large numbers of virtual molecules to identify candidates with desired properties for specific applications. nih.gov
Machine Learning in Synthesis: An emerging area is the use of machine learning models trained on vast datasets of chemical reactions. acs.org Such models could predict the optimal conditions for the synthesis of this compound or forecast the regioselectivity of its functionalization with high accuracy, saving significant experimental time and resources. acs.org
Potential for Specialized Material Applications (non-biological)
The structure of this compound suggests its potential as a precursor or key component in a range of advanced, non-biological materials. The combination of a rigid aromatic core, flexible alkyl chains, and a reactive bromine handle provides significant versatility.
Intermediates for Complex Molecules: The bromine atom makes the compound an excellent substrate for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). patsnap.com This allows for the construction of complex aryl-substituted molecules that could be relevant in pharmaceuticals, agrochemicals, or fine chemicals. patsnap.com
Liquid Crystals: Molecules with a rod-like shape, consisting of a rigid core and flexible terminal chains, are known to exhibit liquid crystalline properties. nih.gov Derivatives of this compound, created by extending the molecule through reactions at the bromine position, could be designed to self-assemble into nematic or smectic phases, which are the basis for liquid crystal displays (LCDs). patsnap.comsemanticscholar.orgmdpi.com
Organic Semiconductors: Substituted benzenes are fundamental building blocks for organic semiconductors, which are used in applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). cam.ac.uk The pentyl and propyl groups can enhance solubility and influence the solid-state packing of the molecules, while the aromatic core provides the necessary π-conjugated system for charge transport. rsc.org Further modification via the bromo group could be used to tune the electronic properties and create novel semiconducting materials.
Flame Retardants: Brominated aromatic compounds have well-established roles as flame retardants in polymers and other materials, suggesting a potential application space. patsnap.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
